molecular formula C15H14N4O2S2 B2683568 (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide CAS No. 2035007-69-1

(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide

Cat. No. B2683568
CAS RN: 2035007-69-1
M. Wt: 346.42
InChI Key: XPOFQFNMIGUJCI-VQHVLOKHSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-inflammatory Properties

Compounds containing the thiophene nucleus have been found to be effective anti-inflammatory agents . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Antipsychotic Properties

Thiophene-based compounds have also been found to have antipsychotic properties . This suggests potential applications in the treatment of mental health disorders.

Antifungal Properties

These compounds have been shown to have antifungal properties . This could make them useful in the development of new antifungal medications.

Antioxidant Properties

Thiophene-based compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Properties

Thiophene-based compounds have been found to have anticancer properties . This suggests potential applications in the development of new cancer treatments.

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling thiophene-based compounds. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Thiophene-based compounds continue to be a focus of research due to their wide range of applications and potential biological effects. Future research will likely continue to explore new synthesis methods and applications for these compounds .

properties

IUPAC Name

(E)-2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-9,11-12,16H,10H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFQFNMIGUJCI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide

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